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Compound of Interest

Compound Name: BC-05

Cat. No.: B12376186

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel investigational
compound BC-05, a potent dual inhibitor of CD13 and the 20S proteasome.[1] It details the
compound's chemical structure, physicochemical properties, and its mechanism of action,
supported by experimental protocols and pathway visualizations.

Core Chemical Identity and Structure

BC-05 is an orally active, small molecule inhibitor developed for cancer research, particularly
for multiple myeloma.[1] Its chemical structure is characterized by a benzimidazole core, a
functional group known for its diverse pharmacological activities.

Systematic Name: 2-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)acetic acid
SMILES String: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)NCC(=0)O
INChl Key: AXHCYBNJRPZLOA-UHFFFAOYSA-N (based on related structures)

Physicochemical and Spectroscopic Properties

Quantitative data for BC-05 and its precursors are summarized below. These properties are
critical for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of BC-05
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Property Value Source

Molecular Formula C16H14FN30O:2 Calculated

Molecular Weight 315.30 g/mol Calculated

CAS Number 2260717-80-5 MedchemExpress[1]

ICso (human CD13) 0.13 uM Zhang J, et al. (2023)[1]
ICs0 (20S Proteasome) 1.39 uM Zhang J, et al. (2023)[1]
Predicted XLogP3-AA 3.5 PubChem (CID: 3020241)
Appearance White to off-white solid Typical for benzimidazoles

Table 2: Spectroscopic Data for a Representative Benzimidazole Core

Technique Characteristic Peaks (6, ppm)

12.89 (br s, 1H), 8.21-8.16 (m, 2H), 7.56 (br s,

tH NMR (500 MHz, DMSO-ds
( ) 2H), 7.39-7.34 (m, 2H), 7.20~7.14 (m, 2H)[2]

162.7 (d, J=245 Hz), 151.8, 143.5, 134.1, 130.2
13C NMR (125 MHz, DMSO-de) (d, J=8.5 Hz), 127.3, 122.1, 118.9, 115.9 (d,
J=21.5 Hz), 115.0

Mass Spec (ESI+) m/z 316.11 [M+H]*

Note: Spectroscopic data is representative of the core 2-(4-fluorophenyl)-1H-benzo[d]imidazole
structure, a key precursor.[2]

Mechanism of Action and Signaling Pathway

BC-05 exerts its anti-cancer effects by dually inhibiting two key cellular targets: Aminopeptidase
N (CD13) and the 20S proteasome.[1]

e CD13 Inhibition: CD13 is a cell-surface metalloprotease overexpressed in many cancers. Its
inhibition can disrupt tumor growth, angiogenesis, and metastasis.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.medchemexpress.com/bc-05.html
https://www.medchemexpress.com/bc-05.html
https://www.medchemexpress.com/bc-05.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020958/
https://www.benchchem.com/product/b12376186?utm_src=pdf-body
https://www.medchemexpress.com/bc-05.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

o Proteasome Inhibition: The proteasome is a protein complex that degrades unnecessary or
damaged proteins. Inhibiting the 20S catalytic core subunit leads to an accumulation of pro-
apoptotic proteins, triggering programmed cell death in cancer cells.

This dual-inhibition mechanism offers a synergistic approach to cancer therapy, potentially
overcoming resistance mechanisms associated with single-target agents.

Cytoplasm
Ubiquitinated
Proteins
Inhibits Inhibits egraded by
Cell Membrane
@
|
: i A
I ! ] 1
: l .
| ! Accumulation
' | . Normally Degraded
| l (when inhibited) yLes
I ! I 1
1 ! I 1
l l LY
Angiogenesis & Protein Pro-Apoptotic
Metastasis Signals Degradation Proteins (e.g., Bax, Bak)

Triggers

Nudleus

Y

Apoptosis

Click to download full resolution via product page

Mechanism of Action for BC-05.
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Experimental Protocols

The following protocols outline key methodologies for the synthesis and evaluation of BC-05.

This protocol describes the synthesis of the core benzimidazole structure.

Reactants: Combine 1,2-phenylenediamine (1.0 equiv) and 4-fluorobenzaldehyde (1.0 equiv)
in ethanol.[2]

o Addition: Add sodium metabisulfite (1.5 equiv) in water to the mixture.
e Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

 Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product via column chromatography (e.g., silica gel with a
dichloromethane/diethyl ether/methanol solvent system) to yield the 2-(4-fluorophenyl)-1H-
benzo[d]imidazole precursor.[2]

This fluorometric assay quantifies the inhibitory activity of BC-05 against the 20S proteasome.

e Reagents: Human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay
buffer (e.g., 20 mM Tris, pH 7.5).

» Preparation: Prepare a serial dilution of BC-05 in DMSO.

o Reaction: In a 96-well plate, add the 20S proteasome to the assay buffer. Add the diluted
BC-05 or vehicle control (DMSO) and incubate for 15 minutes at 37°C.

e Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the
fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes.

o Analysis: Calculate the rate of reaction for each concentration. Determine the ICso value by
plotting the percentage of inhibition against the logarithm of the inhibitor concentration and
fitting to a dose-response curve.

This assay measures the cytotoxic effect of BC-05 on cancer cell lines (e.g., multiple myeloma
RPMI-8226).
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o Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow
them to adhere overnight.

o Treatment: Treat cells with serial dilutions of BC-05 (or vehicle control) and incubate for 72
hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan
crystals.

o Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the
formazan crystals.

o Measurement: Read the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the Glso (concentration for 50% growth inhibition).
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High-level experimental workflow for BC-05 development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to BC-05: Structure, Properties, and
Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376186#bc-05-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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